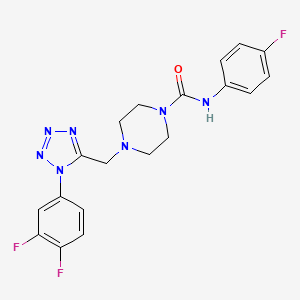
4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-fluorophenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-fluorophenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H18F3N7O and its molecular weight is 417.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral and Antimicrobial Activities
- Piperazine derivatives, similar in structure to 4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-fluorophenyl)piperazine-1-carboxamide, have demonstrated significant antiviral and antimicrobial activities. For instance, certain urea and thiourea derivatives of piperazine exhibited potent antiviral activity against Tobacco mosaic virus (TMV) and strong antimicrobial effects (Reddy et al., 2013).
Imaging and Radioligand Applications
- Piperazine compounds have been used in the development of positron emission tomography (PET) radiotracers for in vivo imaging. For example, a piperazine derivative was synthesized for imaging fatty acid amide hydrolase in rat brains, indicating potential use in neurological studies (Shimoda et al., 2015).
Synthesis of Optically Active Antifungal Agents
- Optically active piperazine derivatives with difluorophenyl and tetrazolyl groups have shown significant antifungal activity against various fungal cultures, suggesting their potential in antifungal pharmaceuticals (Upadhayaya et al., 2004).
Synthesis of Carbon-11-Labeled Carboxamide Derivatives
- Similar compounds have been synthesized as potential PET radioligands for imaging dopamine D3 receptors, which could have implications in neurological research and diagnostics (Gao et al., 2008).
Applications in Medicinal Chemistry
- Piperazine derivatives have been involved in synthesizing drugs like flunarizine, indicating their role in developing medicinal compounds for treating migraines, dizziness, and other disorders (Shakhmaev et al., 2016).
Antibacterial and Anthelmintic Activities
- Research on similar compounds, like tert-butyl piperazine-1-carboxylate derivatives, has demonstrated moderate anthelmintic and poor antibacterial activities, indicating their potential application in specific antimicrobial contexts (Sanjeevarayappa et al., 2015).
Synthesis of Antipsychotics
- Conformationally constrained butyrophenones with piperazine derivatives have been studied as potential antipsychotic agents, showing affinity for various receptors related to neuropsychiatric disorders (Raviña et al., 2000).
Molecular Docking Studies
- Piperazine-1-yl-1H-indazole derivatives, structurally similar to the compound , have undergone molecular docking studies, highlighting their importance in medicinal chemistry for drug development (Talupur et al., 2021).
Propriétés
IUPAC Name |
4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-N-(4-fluorophenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N7O/c20-13-1-3-14(4-2-13)23-19(30)28-9-7-27(8-10-28)12-18-24-25-26-29(18)15-5-6-16(21)17(22)11-15/h1-6,11H,7-10,12H2,(H,23,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCPCNJZCUHNBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-1'-(3-(thiophen-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2418129.png)
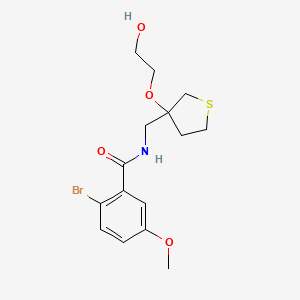
![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418131.png)
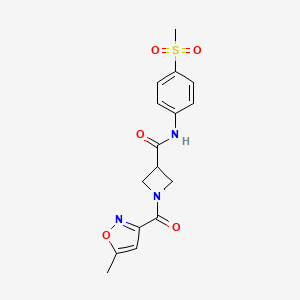
![6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B2418133.png)
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2418135.png)
![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2418136.png)

![1-[(3-Fluoro-4-methoxyphenyl)methyl]triazole](/img/structure/B2418138.png)
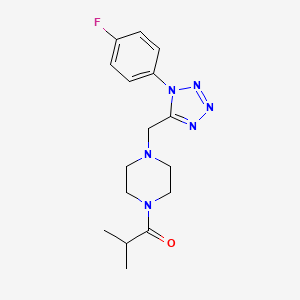
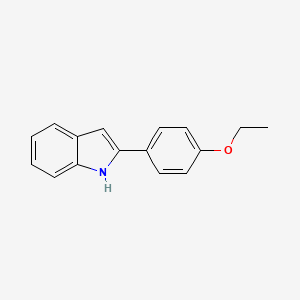
![1-[(3-Fluorophenyl)methyl]-5-piperazin-1-yl-3,4-dihydroquinazolin-2-one;hydrochloride](/img/structure/B2418147.png)

![5-(3-methoxyphenyl)-8,8-dimethyl-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2418151.png)
